An In-depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Cell Signaling
An In-depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1] It belongs to a class of lipid mediators known as oxylipins, which are increasingly recognized for their diverse roles in cellular signaling and pathophysiology. 9-OxoODE is formed through the oxidation of its precursor, 9-hydroxyoctadecadienoic acid (9-HODE).[2] This conversion can occur both enzymatically and non-enzymatically under conditions of oxidative stress.[3] Emerging evidence has implicated 9-OxoODE and its related metabolites in a variety of cellular processes, including metabolic regulation, inflammation, pain perception, and cancer cell apoptosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of 9-OxoODE's role in cell signaling, with a focus on its molecular targets and downstream effects.
Core Signaling Pathways of 9-OxoODE
9-OxoODE exerts its biological effects by interacting with several key signaling molecules, including nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
A significant body of research has identified 9-OxoODE and its isomers as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.
Upon binding to 9-OxoODE, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid oxidation and transport. For instance, studies have shown that 9-oxo-ODA, a closely related isomer, increases the mRNA expression of PPARα target genes in mouse primary hepatocytes, resulting in decreased triglyceride accumulation.
G-Protein Coupled Receptor 132 (GPR132)
The precursor of 9-OxoODE, 9-HODE, is a known endogenous ligand for the G-protein coupled receptor GPR132, also known as G2A. GPR132 is highly expressed in immune cells, such as macrophages, and is implicated in inflammatory processes. Activation of GPR132 by 9-HODE leads to an increase in intracellular calcium levels. While the direct interaction of 9-OxoODE with GPR132 is less characterized, the metabolic proximity to 9-HODE suggests a potential role in modulating GPR132 signaling.
Transient Receptor Potential Vanilloid 1 (TRPV1)
9-OxoODE and its precursor 9-HODE have been identified as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel primarily known for its role in detecting noxious heat and pain. Activation of TRPV1 by these oxidized linoleic acid metabolites contributes to thermal sensitivity and nociception. For instance, application of 9-HODE to cultured rat trigeminal ganglion neurons triggers the release of the neuropeptide calcitonin gene-related peptide (iCGRP), a key event in pain signaling.
Quantitative Data on 9-OxoODE and Related Metabolites
The following table summarizes the available quantitative data on the bioactivity of 9-OxoODE and its precursor, 9-HODE.
| Compound | Target | Assay | Cell Type | EC50 / IC50 | Reference |
| 9-HODE | GPR132 | β-arrestin recruitment | CHO-hGPR132a | pEC50 = 5.4 ± 0.16 | |
| 9-HODE | GPR132 | Inositol monophosphate accumulation | CHO-K1 | EC50 = 7.5 µM | |
| 9(S)-HODE | TRPV1 | Ca2+ influx | HEK-293 expressing rat TRPV1 | EC50 between 25-50 µM | |
| 9-HODE | TRPV1 | iCGRP release | Rat trigeminal ganglion neurons | EC50 ≈ 300 nM | |
| 13-HODE | TRPV1 | Inward current | CHO cells expressing TRPV1 | EC50 ≈ 800 nM | |
| 9-oxo-ODAs | Apoptosis | Cell proliferation | HeLa, SiHa | IC50 = 25-50 µM |
Role in Cancer Cell Apoptosis
Recent studies have highlighted the potential of 9-OxoODE and its isomers as anti-cancer agents. Specifically, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been shown to induce apoptosis in human ovarian cancer (HRA) cells. The mechanism of action involves the mitochondrial pathway of apoptosis, characterized by:
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DNA fragmentation: Cleavage of genomic DNA into smaller fragments.
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Phosphatidylserine (B164497) exposure: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
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Caspase activation: Increased activity of executioner caspases, such as caspase-3/7.
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Mitochondrial dysfunction: Dissipation of the mitochondrial membrane potential and release of cytochrome c from the mitochondria into the cytosol.
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Regulation of Bcl-2 family proteins: Down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax.
Furthermore, 9-oxo-ODAs have been found to suppress the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis, partly through the inhibition of cyclin-dependent kinase 1 (CDK1).
Experimental Protocols
PPARα Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate PPARα.
Principle: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.
Methodology:
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Cell Culture and Transfection:
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Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.
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Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.
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Compound Treatment:
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After 24 hours, replace the medium with fresh medium containing various concentrations of 9-OxoODE or a control agonist (e.g., WY-14643).
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Incubate for another 24-48 hours.
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Luciferase Assay:
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Lyse the cells and add a luciferase substrate solution.
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Measure the luminescence using a luminometer.
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Data Analysis:
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
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Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.
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Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
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Cell Treatment: Treat cells with 9-OxoODE at the desired concentrations for the specified time.
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Cell Harvesting: Collect both adherent and floating cells.
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Staining:
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Wash the cells with PBS and resuspend in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and incubate in the dark.
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Add PI just before analysis.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative, PI-negative.
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Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
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Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
Methodology:
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Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
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Labeling: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.
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Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Principle: In the mitochondrial pathway of apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot for cytochrome c.
Methodology:
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Cell Fractionation:
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Homogenize the cells in a buffer that maintains mitochondrial integrity.
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Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
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Western Blotting:
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Run the protein lysates from both fractions on an SDS-PAGE gel.
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Transfer the proteins to a membrane and probe with an antibody specific for cytochrome c.
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An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate apoptosis.
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Conclusion
9-OxoODE is a bioactive lipid metabolite with significant roles in cell signaling. Its ability to activate PPARα positions it as a key regulator of lipid metabolism. Furthermore, its involvement in GPR132 and TRPV1 signaling highlights its contribution to inflammation and pain perception. The pro-apoptotic effects of 9-OxoODE in cancer cells suggest its potential as a therapeutic agent. Further research is warranted to fully elucidate the intricate signaling networks regulated by 9-OxoODE and to explore its therapeutic potential in various diseases. This guide provides a foundational understanding of 9-OxoODE's function and offers detailed methodologies for its investigation, serving as a valuable resource for researchers in the field.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
